molecular formula C17H24O3 B13441531 4-[4-(z)-Hept-1-enyl-phenoxy] butyric acid

4-[4-(z)-Hept-1-enyl-phenoxy] butyric acid

Cat. No.: B13441531
M. Wt: 276.4 g/mol
InChI Key: UISWKZAGZZSFDP-VURMDHGXSA-N
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Preparation Methods

The synthesis of 4-[4-(Z)-Hept-1-enyl-phenoxy] butyric acid involves several steps. One common method includes the protection of an inert gas, dispersing fluobenzene and treated aluminum trichloride into an organic solvent to form a dispersion system. Subsequently, glutaric anhydride is added dropwise into the dispersion system, reacting at 10-30°C. This method ensures high conversion rates and industrial production operability .

Chemical Reactions Analysis

4-[4-(Z)-Hept-1-enyl-phenoxy] butyric acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: It can be reduced using common reagents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the phenoxy group.

Common reagents used in these reactions include sodium hydroxide, aluminum trichloride, and glutaric anhydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-[4-(Z)-Hept-1-enyl-phenoxy] butyric acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(Z)-Hept-1-enyl-phenoxy] butyric acid involves the activation of protein kinase C (PKC) and phosphorylation of receptors at specific sites. For instance, it potentiates GluA1 AMPA receptor responses by activating PKC and phosphorylating the receptors at Ser831. This activation is independent of CaMKII activation and phosphorylation .

Comparison with Similar Compounds

4-[4-(Z)-Hept-1-enyl-phenoxy] butyric acid is unique compared to other free fatty acid derivatives due to its specific effects on receptor responses. Similar compounds include:

These compounds share some similarities in their effects on receptor responses but differ in their specific mechanisms of action and molecular targets.

Properties

Molecular Formula

C17H24O3

Molecular Weight

276.4 g/mol

IUPAC Name

4-[4-[(Z)-hept-1-enyl]phenoxy]butanoic acid

InChI

InChI=1S/C17H24O3/c1-2-3-4-5-6-8-15-10-12-16(13-11-15)20-14-7-9-17(18)19/h6,8,10-13H,2-5,7,9,14H2,1H3,(H,18,19)/b8-6-

InChI Key

UISWKZAGZZSFDP-VURMDHGXSA-N

Isomeric SMILES

CCCCC/C=C\C1=CC=C(C=C1)OCCCC(=O)O

Canonical SMILES

CCCCCC=CC1=CC=C(C=C1)OCCCC(=O)O

Origin of Product

United States

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